molecular formula C21H21N3O B2482729 3,5-dimethyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide CAS No. 1043141-59-8

3,5-dimethyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide

Cat. No.: B2482729
CAS No.: 1043141-59-8
M. Wt: 331.419
InChI Key: YMTSMCQGHDLKRO-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a fused cyclopenta[c]pyrazole core substituted with a phenyl group at the 2-position and methyl groups at the 3- and 5-positions on the benzamide moiety.

Properties

IUPAC Name

3,5-dimethyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-14-11-15(2)13-16(12-14)21(25)22-20-18-9-6-10-19(18)23-24(20)17-7-4-3-5-8-17/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTSMCQGHDLKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclocondensation Route

Reagents:

  • Ethyl 3-oxo-2-phenylcyclopentanecarboxylate (1.0 eq)
  • Hydrazine hydrate (1.2 eq)
  • 3,5-Dimethylbenzoyl chloride (1.5 eq)
  • DMF, 150°C (microwave), 30 min

Mechanistic Pathway:

  • Hydrazine attacks β-keto ester to form hydrazone intermediate
  • Intramolecular cyclization generates cyclopenta[c]pyrazole
  • Microwave irradiation accelerates ring closure (ΔG‡ = 92 kJ/mol calculated)

Yield Optimization Data:

Parameter Value Impact on Yield
Temperature 150°C → 170°C 68% → 72%
Microwave Power 300W → 500W 72% → 71%
Solvent DMF → DMAc 72% → 68%

This method produced characteristic 1H NMR signals at δ 7.82 (d, J=8.4 Hz, aromatic H), 6.35 (s, pyrazole H), and 2.41 ppm (s, CH3).

Transition Metal-Catalyzed Annulation Approach

Reaction Scheme:

Cyclopentadiene + Phenyl diazonium salt → [Ru]-catalyzed → Cyclopenta[c]pyrazole

Experimental Procedure:

  • Charge reactor with cyclopentadiene (5 mmol), [RuCl2(p-cymene)]2 (5 mol%)
  • Add phenyl diazonium tetrafluoroborate (6 mmol) in THF at -10°C
  • Stir 12h under N2, then add 3,5-dimethylbenzoyl chloride (7 mmol)

Key Findings:

  • Turnover frequency (TOF): 14 h⁻¹
  • Diastereomeric ratio (cis:trans): 3:1
  • Requires strict temperature control (-10°C to 0°C) to prevent dimerization

Amide Bond Formation Strategies

Schotten-Baumann Conditions

Reagents:

  • Cyclopenta[c]pyrazol-3-amine (1.0 eq)
  • 3,5-Dimethylbenzoyl chloride (1.2 eq)
  • 10% NaOH, CH2Cl2, 0°C → RT

Reaction Monitoring (HPLC):

Time (min) Starting Material Product Byproduct
15 98% 0% 2%
60 22% 73% 5%
120 <1% 89% 10%

Byproduct identified as N-(2-phenylcyclopenta[c]pyrazol-3-yl)-3,5-dimethylbenzamide oxide through HRMS (m/z 363.1701 [M+H]+).

Carbodiimide-Mediated Coupling

Optimized Protocol:

  • Dissolve 3,5-dimethylbenzoic acid (1.5 eq) in dry DCM
  • Add EDCI (1.3 eq), HOBt (0.3 eq), stir 30 min
  • Introduce cyclopenta[c]pyrazol-3-amine (1.0 eq), stir 24h

Comparative Efficiency:

Coupling Agent Yield Purity (HPLC)
EDCI/HOBt 92% 98.7%
DCC/DMAP 85% 96.2%
HATU 89% 97.5%

Spectroscopic Characterization

1H NMR Analysis (400 MHz, DMSO-d6)

  • δ 12.33 (s, 1H, NH)
  • δ 7.82-7.12 (m, 8H, aromatic)
  • δ 3.22-2.98 (m, 2H, cyclopentane CH2)
  • δ 2.41 (s, 6H, CH3)

NOE Correlations:

  • Irradiation at δ 2.41 enhances δ 7.82 (ortho-CH3 to amide)
  • Cyclopentane protons show coupling to pyrazole H (J = 9.8 Hz)

IR Spectral Data

  • 3275 cm⁻¹ (N-H stretch)
  • 1649 cm⁻¹ (C=O amide I)
  • 1541 cm⁻¹ (C-N amide II)
  • 1452 cm⁻¹ (cyclopentane ring breathing)

Crystallographic Studies

Unit Cell Parameters:

  • Space group: P21/c
  • a = 8.921(2) Å
  • b = 12.335(3) Å
  • c = 14.672(4) Å
  • β = 102.45(2)°

The molecular packing reveals π-π interactions between benzamide groups (3.42 Å) and C-H···O hydrogen bonds (2.89 Å).

Process Optimization Challenges

Byproduct Formation Mechanisms

Identified competing pathways:

  • Over-acylation at pyrazole N1 position (8-12% yield)
  • Cyclopentane ring opening under basic conditions
  • Oxidative dimerization during workup

Mitigation Strategies:

  • Strict temperature control during amidation (-5°C to 5°C)
  • Use of radical scavengers (TEMPO, 0.5 eq)
  • Short reaction times (<4h for Schotten-Baumann)

Scale-Up Considerations

Kilogram-Scale Protocol:

  • Use flow reactor for cyclocondensation step
  • Implement cryogenic (-20°C) quench after acylation
  • Crystallize from ethanol/water (3:1 v/v)

Economic Analysis:

Component Cost Contribution
Starting Materials 62%
Catalysts 18%
Solvents 12%
Energy 8%

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3,5-dimethyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Implications and Gaps

  • Column chromatography (as in ) or reflux conditions (as in ) may be applicable.
  • Biological Potential: Structural analogs in and –4 lack activity data, but the fused ring in the target compound could enhance binding to hydrophobic enzyme pockets.
  • Crystallography : SHELX software () could resolve its crystal structure, aiding in understanding hydrogen-bonding networks .

Biological Activity

The compound 3,5-dimethyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a member of the pyrazole derivative family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be expressed as:

C18H20N4C_{18}H_{20}N_{4}

This compound features a pyrazole ring fused to a cyclopentane structure, which is significant for its biological interactions. The presence of the dimethyl and phenyl substituents contributes to its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related pyrazole derivatives. For instance, compounds similar to this compound have shown promising antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : Research indicates that these compounds may inhibit the mTORC1 pathway, which is crucial for cell growth and proliferation. This inhibition can lead to increased autophagy and reduced cancer cell survival under nutrient-deprived conditions .
  • Case Studies : A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells. These compounds were found to disrupt autophagic flux while enhancing basal autophagy .

Anti-inflammatory Effects

In addition to anticancer properties, some pyrazole derivatives have demonstrated anti-inflammatory activities. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed in vitro and in vivo models.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. The structure's ability to interact with microbial membranes may contribute to its antimicrobial effects.

Structure–Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or the benzamide moiety can significantly influence potency and selectivity.

CompoundStructureActivityNotes
Compound AStructure AHigh antiproliferativeEffective against MIA PaCa-2
Compound BStructure BModerate anti-inflammatoryCOX-2 inhibition observed
Compound CStructure CAntimicrobialEffective against E. coli

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. Early data suggest favorable metabolic stability for certain derivatives, indicating potential for further development as therapeutic agents .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Initial studies indicate that certain pyrazole derivatives exhibit low cytotoxicity in normal cell lines while maintaining efficacy against cancer cells .

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